molecular formula C7H4ClNOS B1584053 6-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 62266-81-3

6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1584053
CAS No.: 62266-81-3
M. Wt: 185.63 g/mol
InChI Key: PUQHEPFUBPHTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a chlorine atom attached to the benzene ring.

Preparation Methods

The synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiazole derivative . Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. For instance, the use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis .

Scientific Research Applications

6-Chlorobenzo[d]thiazol-2(3H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

6-Chlorobenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQHEPFUBPHTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977832
Record name 6-Chloro-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-81-3
Record name 2(3H)-Benzothiazolone, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 5 from 6-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 56% of theory. M.p.: 212°-213° C. (toluene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.081 gm (0.02 mol) of 2,6-dichloro-benzothiazole were refluxed for 4 hours in 100 ml of a mixture of equal parts of ethanol and concentrated hydrochloric acid. After distilling the reaction mixture with 100 ml of water, the resulting precipitate was filtered off and washed thoroughly with water. For further purification the precipitate was taken up in aqueous 10% sodium hydroxide, the solution was filtered, and the filtrate was extracted twice with 100 ml each of ether. The aqueous phase was acidified with hydrochloric acid, and the resulting precipitate was collected by suction filtration, washed with water and recrystallized once from ethanol and once from toluene, each time in the presence of activated charcoal. 3.1 gm (83% of theory) of crystals with a melting point of 212°-213° C. were obtained. According to mixed melting point determination, elemental analysis, and thin-layer chromatography, the product was identical to the product obtained in Example 6.
Quantity
4.081 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
6-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 3
6-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 4
6-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
6-Chlorobenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.